Ethyltrimethylammonium chloride
Overview
Description
Ethyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C6H16ClN. It is a colorless to pale yellow liquid that is highly soluble in water. This compound is known for its antimicrobial properties and is widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltrimethylammonium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of trimethylamine with ethyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The reaction can be represented as follows:
N(CH3)3+C2H5Cl→N(CH3)3C2H5Cl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethylamine and ethyl chloride are continuously fed into the reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, where it facilitates the transfer of reactants between different phases.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of ethyltrimethylammonium hydroxide.
Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, including alkylation and nucleophilic substitution reactions.
Major Products Formed:
Ethyltrimethylammonium Hydroxide: Formed through the reaction with hydroxide ions.
Alkylated Products: Formed in phase-transfer catalysis reactions.
Scientific Research Applications
Ethyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Due to its antimicrobial properties, it is used in the formulation of disinfectants and antiseptics.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.
Industry: It is used in the production of surfactants, fabric softeners, and as an antistatic agent in various industrial processes.
Mechanism of Action
The antimicrobial activity of ethyltrimethylammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell lysis. This mechanism makes it effective against a wide range of bacteria and fungi.
Comparison with Similar Compounds
Benzyltrimethylammonium Chloride: Similar in structure but contains a benzyl group instead of an ethyl group.
Tetraethylammonium Chloride: Contains four ethyl groups attached to the nitrogen atom.
Cetyltrimethylammonium Chloride: Contains a long alkyl chain (cetyl group) attached to the nitrogen atom.
Uniqueness: Ethyltrimethylammonium chloride is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective phase-transfer catalyst and antimicrobial agent. Its relatively simple structure allows for easy synthesis and versatile applications in various fields.
Properties
IUPAC Name |
ethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.ClH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYBXUYUKHUNOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40885398 | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27697-51-4 | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27697-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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